molecular formula C21H27N3O2 B6119318 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide

2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide

Cat. No. B6119318
M. Wt: 353.5 g/mol
InChI Key: ATKAHYYAWUDIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide, also known as MP-10, is a synthetic compound that belongs to the class of opioids. It was first synthesized in 1970 by a group of researchers led by Paul Janssen at Janssen Pharmaceutica. MP-10 has been extensively studied for its potential as a pain reliever and as a treatment for addiction.

Mechanism of Action

2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide acts on the opioid receptors in the brain and spinal cord. It has a high affinity for the mu-opioid receptor, which is the primary target for pain relief. 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide also has some affinity for the delta-opioid receptor and the kappa-opioid receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide are similar to those of other opioids. It produces analgesia, sedation, and euphoria. 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide also has some side effects, including respiratory depression, constipation, and nausea.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This allows for precise targeting of the receptor and reduces the risk of off-target effects. One limitation of using 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide is its potential for abuse and addiction. Careful monitoring and control of the compound are necessary to prevent misuse.

Future Directions

There are several potential future directions for research on 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide. One area of interest is the development of new analogs with improved selectivity and reduced side effects. Another area of interest is the use of 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide in combination with other drugs for the treatment of pain and addiction. Finally, there is a need for further research on the long-term effects of 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide on the brain and body.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide involves several steps. The first step is the synthesis of 4-methoxyphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(4-pyridinylmethyl)-3-piperidinamine to yield the desired product, 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide.

Scientific Research Applications

2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide has been studied extensively for its potential as a pain reliever. It has been shown to be effective in reducing pain in animal models of acute and chronic pain. 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide has also been studied for its potential as a treatment for addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-26-20-6-4-17(5-7-20)13-21(25)23-14-19-3-2-12-24(16-19)15-18-8-10-22-11-9-18/h4-11,19H,2-3,12-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKAHYYAWUDIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2CCCN(C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.